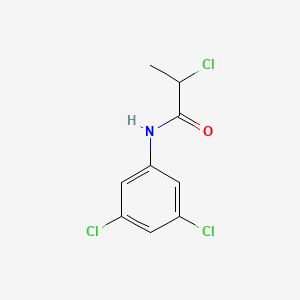

2-chloro-N-(3,5-dichlorophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3,5-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 g/mol . It is primarily used in biochemical research and has various applications in different scientific fields.

Métodos De Preparación

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Análisis De Reacciones Químicas

2-chloro-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

2-chloro-N-(3,5-dichlorophenyl)propanamide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparación Con Compuestos Similares

2-chloro-N-(3,5-dichlorophenyl)propanamide can be compared with other similar compounds, such as:

2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide: This compound has a similar structure but contains a nitro group, which can alter its chemical and biological properties.

2-chloro-N-(3,5-dichlorophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, which can affect its reactivity and applications.

Actividad Biológica

2-chloro-N-(3,5-dichlorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9Cl3N2O

- Molecular Weight : 265.55 g/mol

The biological activity of this compound is attributed to its interaction with specific biochemical pathways. It has been shown to inhibit certain targets involved in cellular processes:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like collagenases and other proteases at low micromolar concentrations, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing moderate antibacterial activity. For instance, it demonstrated effectiveness against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Biological Activity Data

The following table summarizes the biological activities and properties of this compound based on available research findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound. The results indicated that modifications in the structure could enhance activity against Chlamydia trachomatis, suggesting that this compound could serve as a scaffold for developing new antibiotics .

- Anticancer Potential : Research has shown that compounds similar to this compound inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:

- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability and efficacy.

- Excretion : The metabolic products are likely excreted via renal pathways.

Propiedades

IUPAC Name |

2-chloro-N-(3,5-dichlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGNMLQKEHSWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.